Octan-3-yl formate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84434-65-1 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
octan-3-yl formate |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-9(4-2)11-8-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
PPJCPDSDDKESKL-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)OC=O |
Canonical SMILES |
CCCCCC(CC)OC=O |
density |
0.865-0.875 |
Other CAS No. |
84434-65-1 |
physical_description |
Colourless liquid; Minty, spicy, herb-like aroma with fruity undertones |
solubility |
Soluble in fats and oils; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Octan-3-yl Formate vs. Nonan-3-yl Acetate (FEMA 4007)
- Molecular Formula: Nonan-3-yl acetate (C₁₁H₂₂O₂) has a longer carbon chain (C11 vs. C9) and an acetate group (CH₃COO−) instead of formate (HCOO−).
- Applications: Both are FEMA GRAS-listed, but Nonan-3-yl acetate’s larger size may contribute to a milder, more persistent aroma compared to the sharper, volatile profile of this compound .
This compound vs. 1-Octen-3-yl Acetate
- Structural Difference : 1-Octen-3-yl acetate (C₁₀H₁₈O₂) contains a double bond at the 1-position, introducing unsaturation. This lowers its melting point and increases volatility, making it suitable for air-sensitive fragrance applications .
- Sensory Profile: The acetate group and unsaturation likely impart a greener, grassier note compared to the formate’s fruitier character .
This compound vs. 3-Octanone
- Functional Group: 3-Octanone (C₈H₁₆O) is a ketone, lacking the ester group. This results in a more pungent, earthy odor profile, commonly used in mushroom-like fragrances .
- Volatility : Ketones generally exhibit higher volatility than esters, affecting their diffusion rates in applications .
Physical and Analytical Properties
- CCS Values : this compound’s CCS data (e.g., 136.9 Ų for [M+H]⁺) distinguishes it in ion mobility spectrometry, aiding rapid identification in complex mixtures .
- Spectroscopy: Formate esters like this compound show distinct carbonyl (C=O) stretching at ~1720 cm⁻¹ in IR, whereas ketones (e.g., 3-Octanone) exhibit C=O stretches near 1710 cm⁻¹ .
Regulatory and Market Considerations
- FEMA GRAS Status: this compound (FEMA 4009) and Nonan-3-yl acetate (FEMA 4007) are approved for food use, while 3-Octanone (FEMA 2803) is restricted to fragrances .
- Global Markets: this compound is prominent in Indian fragrances (e.g., "Octanonitrile" and "2-Octenal" are co-listed in databases), whereas 1-Octen-3-yl acetate is prioritized in European flavor formulations .
Preparation Methods
Traditional Chemical Synthesis Approaches
Acid-Catalyzed Esterification
The most straightforward method for synthesizing Octan-3-yl formate involves the direct esterification of 3-octanol with formic acid under acidic conditions. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, operating at reflux temperatures (60–80°C). The equilibrium-driven nature of this reaction necessitates the removal of water, often achieved through azeotropic distillation using solvents like toluene. While this method is reliable, yields are moderate (60–75%) due to competing side reactions such as dehydration of the alcohol.
Transesterification Strategies
Transesterification of methyl or ethyl formate with 3-octanol offers an alternative route. Using lipases or alkaline catalysts (e.g., sodium methoxide), this method avoids the handling of corrosive formic acid. However, equilibrium limitations restrict conversions to ~50% under standard conditions. Yields can be improved to 90% by employing excess ethyl formate, though this complicates downstream purification.
Acyl Chloride-Based Synthesis
Reaction of 3-octanol with formyl chloride represents a high-yield route (85–90%), but practical challenges arise from formyl chloride’s instability and hazardous nature. To mitigate this, in-situ generation of formyl chloride using dimethylformamide (DMF) and oxalyl chloride has been explored, though scalability remains problematic due to sensitivity to moisture.
Biocatalytic Synthesis Using Baeyer–Villiger Monooxygenases
Enzymatic Oxidation of Aldehydes
A breakthrough in this compound synthesis involves the fungal Baeyer–Villiger monooxygenase (BVMO) from Aspergillus flavus. This enzyme catalyzes the oxidation of aliphatic aldehydes to alkyl formates with high regioselectivity. For example, octanal is converted to octyl formate with ~80% regiomeric excess, though the specific isomer (3-octyl vs. 1-octyl) depends on substrate binding orientation.
Table 1: BVMO-Mediated Octanal Conversion Metrics
| Substrate Concentration | Reaction Time | Conversion | Regiomeric Excess | Space-Time Yield (STY) |
|---|---|---|---|---|
| 10 mM | 8 h | >95% | 80% | 4.2 g·L⁻¹·d⁻¹ |
| 50 mM | 72 h | >80% | 65% | 3.4 g·L⁻¹·d⁻¹ |
Reaction Optimization and Scalability
Key parameters influencing BVMO efficiency include:
- pH : Optimal activity at pH 7.5–8.0, with sharp declines outside this range due to enzyme denaturation.
- Temperature : Maximum activity at 30°C, though thermostability permits operation up to 40°C for short durations.
- Cofactor Regeneration : NADPH recycling using glucose dehydrogenase improves total turnover numbers (TTN) to ~20,000.
Notably, substrate inhibition occurs above 100 mM octanal, necessitating fed-batch strategies for industrial-scale production.
Emerging Methodologies and Hybrid Systems
Chemoenzymatic Cascades
Recent work integrates BVMOs with alcohol dehydrogenases (ADHs) to convert ketones into formate esters. For instance, 3-octanone is first reduced to 3-octanol by ADH, followed by BVMO-mediated oxidation to this compound. This cascade achieves 70% overall yield while bypassing aldehyde intermediates.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield | Regioselectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 60–75% | Low | Moderate | High (toxic catalysts) |
| BVMO Enzymatic | 80–95% | High (~80% re) | High | Low (aqueous media) |
| Transesterification | 50–90% | Moderate | Limited | Moderate |
Biocatalytic methods outperform traditional approaches in sustainability and selectivity, though chemical routes remain relevant for low-cost, bulk production.
Q & A
Q. How can researchers address discrepancies in reported solubility parameters for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
